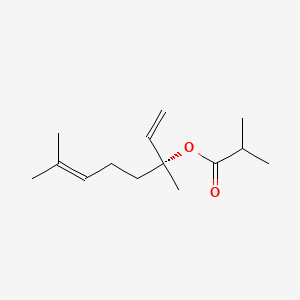

(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate

Description

Structure

3D Structure

Properties

CAS No. |

94022-07-8 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

[(3R)-3,7-dimethylocta-1,6-dien-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3/t14-/m0/s1 |

InChI Key |

JZIARAQCPRDGAC-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)C(=O)O[C@](C)(CCC=C(C)C)C=C |

Canonical SMILES |

CC(C)C(=O)OC(C)(CCC=C(C)C)C=C |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis of the Chiral Alcohol Precursor

The key intermediate in the synthesis of (R)-1,5-dimethyl-1-vinylhex-4-enyl isobutyrate is the chiral alcohol [(3R)-3,7-dimethylocta-1,6-dien-3-ol], which must be prepared with high enantiomeric purity to ensure the final product’s stereochemistry.

Asymmetric Catalytic Reduction : One common approach is the asymmetric reduction of the corresponding ketone precursor using chiral catalysts such as Noyori-type ruthenium complexes or enzymatic reduction with ketoreductases. These methods provide high enantiomeric excess (ee) of the (R)-alcohol.

Chiral Pool Synthesis : Alternatively, the chiral alcohol can be derived from naturally occurring terpenoid precursors such as (R)-linalool or related monoterpenes, which already possess the desired stereochemistry. This approach leverages the natural chirality and reduces the need for complex asymmetric synthesis.

Esterification to Form this compound

Once the chiral alcohol is obtained, esterification with isobutyric acid or its activated derivatives is performed.

Direct Esterification : The classical method involves reacting the chiral alcohol with isobutyric acid in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux conditions. However, this method may require removal of water to drive the equilibrium toward ester formation.

Use of Acid Chlorides or Anhydrides : More efficient esterification is achieved by reacting the chiral alcohol with isobutyryl chloride or isobutyric anhydride in the presence of a base such as pyridine or triethylamine. This method typically proceeds under mild conditions and yields high purity ester.

Enzymatic Esterification : Lipase-catalyzed esterification in organic solvents or solvent-free systems offers a stereospecific and environmentally friendly alternative. This method can also help preserve the stereochemical integrity of the chiral center.

Purification and Characterization

Purification : The crude ester product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity and remove any unreacted starting materials or side products.

Characterization : The final compound is characterized by spectroscopic methods including ^1H and ^13C NMR, mass spectrometry, and chiral HPLC to confirm structure, purity, and enantiomeric excess.

Summary Table of Preparation Methods

| Step | Method/Conditions | Advantages | Notes |

|---|---|---|---|

| Chiral alcohol synthesis | Asymmetric catalytic reduction (Ru catalyst) or chiral pool (from (R)-linalool) | High enantiomeric purity | Choice depends on availability and cost |

| Esterification | Reaction with isobutyryl chloride + base (pyridine) | High yield, mild conditions | Avoids water formation |

| Direct acid-catalyzed esterification | Simple, classical method | Requires water removal | |

| Enzymatic esterification (lipase) | Stereospecific, green chemistry | May require longer reaction times | |

| Purification | Silica gel chromatography or preparative HPLC | High purity | Essential for analytical grade |

| Characterization | NMR, MS, chiral HPLC | Confirms structure and stereochemistry | Standard analytical methods |

Research Findings and Considerations

The stereochemical purity of the (R)-alcohol precursor is critical, as racemization during esterification can reduce the enantiomeric excess of the final product.

Enzymatic methods, while environmentally favorable, may have limitations in scale-up and reaction time compared to chemical methods.

The use of acid chlorides for esterification is preferred industrially due to higher reaction rates and yields, but requires careful handling due to corrosiveness.

Stability studies indicate that the vinyl and conjugated diene moieties are sensitive to oxidation; thus, inert atmosphere and antioxidants may be used during synthesis and storage.

The synthetic accessibility score of this compound is moderate (~3.45), indicating a feasible but moderately complex synthesis route.

Chemical Reactions Analysis

Transesterification

Transesterification involves the exchange of the ester’s alkoxy group with another alcohol. For (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, this reaction would replace the isobutyrate moiety with a different alcohol under catalytic conditions (e.g., acid/base catalysts). The products would include a new ester and the original alcohol.

Key Details

-

Mechanism : The ester group (-COOR) reacts with an alcohol (R’OH), replacing R with R’.

-

Conditions : Typically requires a catalyst (e.g., acid like H₂SO₄ or base like NaOH) and heat.

-

Application : Useful for modifying the compound’s solubility or bioavailability.

Hydrolysis Reactions

Hydrolysis breaks the ester bond into carboxylic acid and alcohol. Two primary pathways exist:

Acid-Catalyzed Hydrolysis

-

Products : Isobutyric acid and (R)-1,5-Dimethyl-1-vinylhex-4-enol.

-

Conditions : Acidic conditions (e.g., HCl in aqueous solution).

-

Mechanism : The ester oxygen is protonated, leading to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

-

Products : Isobutyrate salt and the corresponding alcohol.

-

Conditions : Strong base (e.g., NaOH) and heat.

-

Mechanism : The ester oxygen is deprotonated, forming a tetrahedral intermediate.

Biological Relevance : Hydrolysis products like isobutyric acid are metabolized via β-oxidation, producing acetyl-CoA and propionyl-CoA, which enter the citric acid cycle .

Enzymatic Hydrolysis

Enzymatic hydrolysis, mediated by cytochrome P-450-dependent mono-oxygenases, converts the ester into carboxylic acids. These acids are rapidly metabolized as fatty acids via β-oxidation .

Key Features

-

Metabolites : Linear saturated carboxylic acids undergo β-oxidation, while odd-numbered acids yield acetyl-CoA and propionyl-CoA .

-

Biological Significance : Highlights the compound’s potential biodegradability and interaction with metabolic pathways.

Oxidation Reactions

The compound’s vinyl group and ester moiety may undergo oxidation, though specific pathways depend on structural features. For example:

-

Vinyl Group Oxidation : Could lead to epoxides or diols under oxidative conditions (e.g., peracids or ozonolysis).

-

Ester Oxidation : Oxidation of the ester carbonyl is less common but could form carboxylic acids under strong oxidizing agents.

Comparison of Reaction Outcomes

Scientific Research Applications

Agricultural Applications

Natural Pesticide

Research indicates that (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate exhibits antimicrobial and antifungal properties , making it a candidate for use as a natural pesticide. Its effectiveness against certain pests and pathogens has been highlighted in studies focusing on greener pest management solutions. For instance, it has shown potential in enhancing the efficacy of other antimicrobial agents when used in combination formulations.

Repellent Properties

This compound may also serve as an insect repellent. Studies have indicated its ability to deter specific insect species, thus contributing to integrated pest management strategies that reduce reliance on synthetic insecticides .

Flavoring and Fragrance Applications

Flavoring Agent

Due to its pleasant aroma profile, this compound is explored for use as a flavoring agent in food products. Its unique scent can enhance the sensory experience of various consumables, making it valuable in the food industry.

Fragrance Component

In the fragrance industry, this compound's distinctive olfactory characteristics make it suitable for incorporation into perfumes and scented products. Its compatibility with other fragrance ingredients allows for creative formulation possibilities.

Analytical Applications

HPLC Analysis

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method utilizing acetonitrile and water has been established for its separation and quantification. This method is scalable and suitable for isolating impurities during preparative separation processes .

Case Study 1: Efficacy as a Natural Pesticide

In a controlled study examining the efficacy of this compound against common agricultural pests, the compound demonstrated significant mortality rates among targeted insect populations when applied at specified concentrations. The results suggested that this compound could be integrated into organic farming practices to enhance crop protection without resorting to synthetic pesticides.

Case Study 2: Flavor Profile Enhancement

A sensory evaluation study conducted on food products flavored with this compound showed positive consumer feedback regarding taste and aroma. Participants noted an improvement in overall flavor perception, indicating its potential for use in various culinary applications.

Mechanism of Action

The mechanism of action of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate depends on its specific application. In chemical reactions, the vinyl group can act as a reactive site for nucleophilic attack, while the ester group can undergo hydrolysis or reduction. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₁₄H₂₄O₂

- Applications : Likely used in fragrances or flavorings due to structural parallels to linalool derivatives .

Comparison with Similar Isobutyrate Esters

Structural and Functional Differences

The table below compares (R)-1,5-dimethyl-1-vinylhex-4-enyl isobutyrate with other isobutyrate esters:

Biological Activity

(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is an organic compound recognized for its unique structure and potential biological activities. This article delves into its biological properties, focusing on antimicrobial and antifungal activities, applications in agriculture, and potential health benefits.

Chemical Structure and Properties

- Molecular Formula : C14H24O2

- Molecular Weight : 224.34 g/mol

- Appearance : Colorless to pale yellow liquid

- Density : Approximately 0.9 g/cm³

- Boiling Point : Approximately 261.3 °C at 760 mmHg

The compound belongs to a class of chemicals known as esters, formed through the reaction of alcohols with acids. Its structural characteristics, including a vinyl group and isobutyrate moiety, contribute to its distinctive chemical and biological properties.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been studied for its effectiveness against various pathogens, making it a candidate for use as a natural pesticide. The compound's ability to inhibit microbial growth can be attributed to its unique chemical structure, which allows it to interact effectively with microbial cell membranes.

Synergistic Effects

Studies have shown that this compound may exhibit synergistic effects when combined with other natural compounds. For instance, it can enhance the efficacy of certain antimicrobial agents or act as a repellent against specific insect species when used in formulations. This potential for synergy suggests that the compound could be valuable in developing more effective agricultural products.

Applications in Agriculture

Due to its biological activity, this compound is being explored for various applications in agriculture:

- Natural Pesticide : Its effectiveness against pests and pathogens positions it as a promising candidate for organic farming.

- Plant Growth Regulator : Preliminary studies suggest that it may influence plant growth positively when used in appropriate concentrations.

Case Studies and Research Findings

A variety of studies have documented the biological activity of this compound:

- Antifungal Activity : A study demonstrated that the compound exhibited significant antifungal activity against Candida albicans, with an inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Antimicrobial Efficacy : In another investigation, the compound showed promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively.

- Synergistic Studies : Research indicated that combining this compound with linalool enhanced its antimicrobial properties significantly, suggesting potential applications in formulating more effective antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Linalool | C10H18O | Naturally occurring terpene alcohol; floral aroma |

| Linalyl Isobutyrate | C14H24O2 | Known for its floral aroma; used in fragrances |

| 3,7-Dimethyl-1,6-octadien-3-yl Isobutyrate | C14H24O2 | Similar structure; used in fragrances |

This compound stands out due to its unique vinyl group and specific stereochemistry, influencing its reactivity and biological activity compared to these similar compounds.

Future Research Directions

Further research into this compound's biological activities could focus on:

- Mechanistic Studies : Understanding the mechanisms by which this compound exerts its antimicrobial and antifungal effects.

- Field Trials : Conducting field trials to evaluate its effectiveness as a natural pesticide under real-world conditions.

- Formulation Development : Exploring formulations that maximize its synergistic effects with other natural compounds for enhanced agricultural applications.

Q & A

Q. What controls are essential when evaluating the compound’s role in flavorant synergy or antagonism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.